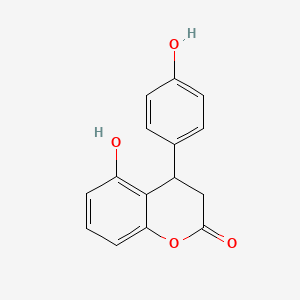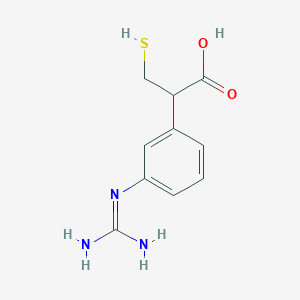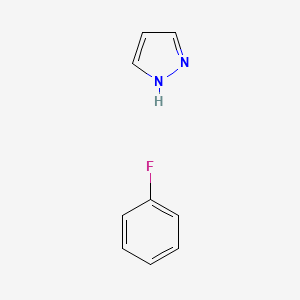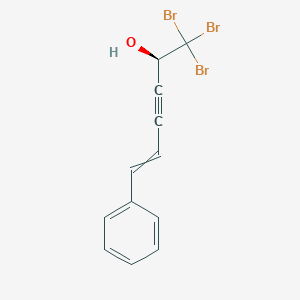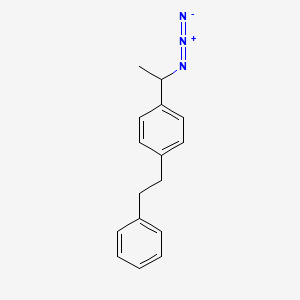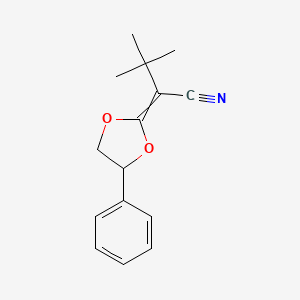
Phosphorous acid, 2-bromoethyl dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous acid, 2-bromoethyl dimethyl ester is a chemical compound with the molecular formula C4H10BrO4P and a molecular weight of 233 g/mol . This compound is known for its unique structure, which includes a phosphorous acid esterified with 2-bromoethyl and dimethyl groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of phosphorous acid, 2-bromoethyl dimethyl ester typically involves the esterification of phosphorous acid with 2-bromoethanol and dimethyl sulfate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Phosphorous acid, 2-bromoethyl dimethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphorous acid derivatives.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorous acid, 2-bromoethyl dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorous-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphorous acid, 2-bromoethyl dimethyl ester involves its interaction with molecular targets through its reactive bromine and ester groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparación Con Compuestos Similares
Phosphorous acid, 2-bromoethyl dimethyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, 2-bromoethyl dimethyl ester
- Phosphorous acid, 2-chloroethyl dimethyl ester
- Phosphorous acid, 2-iodoethyl dimethyl ester
These compounds share similar structures but differ in the halogen atom attached to the ethyl group. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Propiedades
Número CAS |
753504-76-6 |
|---|---|
Fórmula molecular |
C4H10BrO3P |
Peso molecular |
217.00 g/mol |
Nombre IUPAC |
2-bromoethyl dimethyl phosphite |
InChI |
InChI=1S/C4H10BrO3P/c1-6-9(7-2)8-4-3-5/h3-4H2,1-2H3 |
Clave InChI |
FZTXGIUKIRPHID-UHFFFAOYSA-N |
SMILES canónico |
COP(OC)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


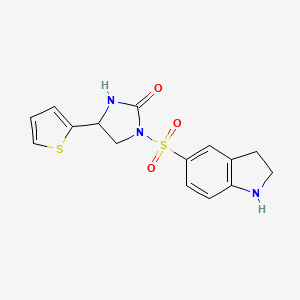
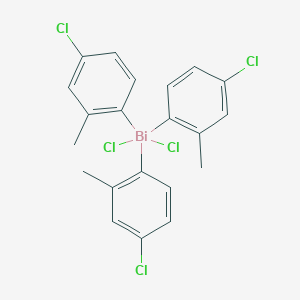
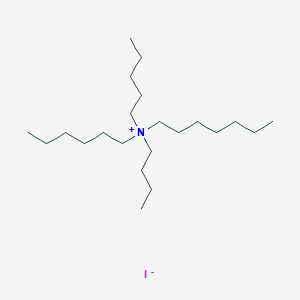
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
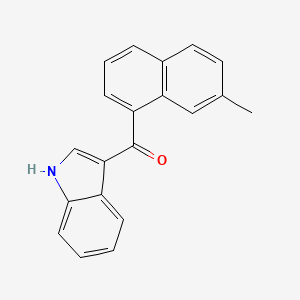
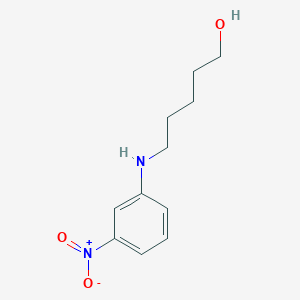
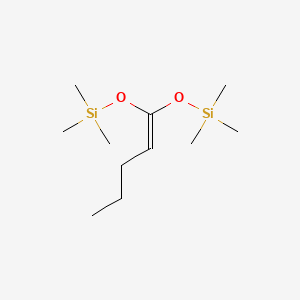
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
